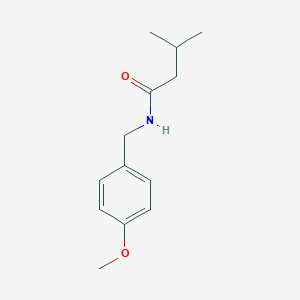

N-(4-methoxybenzyl)-3-methylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-methylbutanamide |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-13(15)14-9-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |

InChI Key |

UPZFRLJRFPQKKO-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NCC1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Methoxybenzyl 3 Methylbutanamide

Established Synthetic Pathways for N-(4-methoxybenzyl)-3-methylbutanamide

The formation of the amide linkage in this compound is the central challenge in its synthesis. Several reliable pathways have been developed, ranging from classical amidation reactions to more recent catalytic innovations.

Classical Amidation Reactions in this compound Synthesis

Classical amidation involves the coupling of an amine, in this case, 4-methoxybenzylamine (B45378), with a carboxylic acid, 3-methylbutanoic acid (isovaleric acid), that has been activated. A common and effective method utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

In this procedure, 3-methylbutanoic acid is reacted with DCC and 4-methoxybenzylamine in a suitable solvent such as dichloromethane (B109758). DMAP is added to facilitate the reaction, which is typically stirred at room temperature until completion. This method has been successfully used to synthesize a series of N-(4-methoxybenzyl) amides from various fatty acids with high yields. nih.gov For instance, the synthesis of N-(4-methoxybenzyl)undec-10-enamide using this DCC/DMAP protocol resulted in a 90% isolated yield. nih.gov

General Reaction Scheme:

Reactants: 3-methylbutanoic acid, 4-methoxybenzylamine

Reagents: Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)

Solvent: Dichloromethane (CH₂Cl₂)

Product: this compound

The primary advantage of this method is its high efficiency and the mild reaction conditions required. The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and must be removed by filtration. nih.gov

Novel Catalytic Approaches for this compound Preparation

Modern synthetic chemistry has introduced several catalytic systems that offer more sustainable and atom-economical routes to amides. These methods often avoid the use of stoichiometric coupling agents.

One such approach is the acceptorless dehydrogenative coupling of primary alcohols with amines, often catalyzed by ruthenium (Ru) complexes. researchgate.net In a hypothetical application to synthesize the target molecule, 3-methyl-1-butanol would react directly with 4-methoxybenzylamine in the presence of an N-heterocyclic carbene (NHC)-based ruthenium catalyst. researchgate.net This process generates the amide bond along with hydrogen gas as the only byproduct.

Another innovative catalytic method is the oxidative amidation of aldehydes with amines. Copper-based metal-organic frameworks (Cu-MOFs) have been shown to effectively catalyze the reaction between an aldehyde and a primary amine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov To prepare this compound via this route, 3-methylbutanal would be reacted with 4-methoxybenzylamine.

| Catalyst System | Reactant 1 | Reactant 2 | Key Features |

| Ruthenium-NHC | 3-methyl-1-butanol | 4-methoxybenzylamine | Acceptorless dehydrogenative coupling; produces H₂ as byproduct. researchgate.net |

| Copper-MOF/TBHP | 3-methylbutanal | 4-methoxybenzylamine | Oxidative amidation; utilizes a recyclable heterogeneous catalyst. nih.gov |

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste. Key parameters that are typically adjusted include the choice of solvent, temperature, catalyst loading, and base.

In the context of Cu-MOF catalyzed oxidative amidation, a study on the synthesis of N-benzylbenzamide from benzaldehyde and benzylamine (B48309) demonstrated the importance of these factors. The reaction yield was significantly influenced by temperature, increasing from 35% at room temperature to 75% when heated to 65 °C. nih.gov The choice of solvent was also critical, with acetonitrile providing the highest yield compared to dimethylformamide (DMF) and tetrahydrofuran (THF). nih.gov Catalyst loading was optimized to 10 mol%, as higher amounts did not significantly improve the yield. nih.gov

Similarly, for Horner–Wadsworth–Emmons reactions used to prepare related unsaturated amides, the choice of base was found to be a determining factor. While bases like Cs₂CO₃ and K₂CO₃ were effective, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provided the highest yield of the desired product. mdpi.com These findings underscore the necessity of systematic screening of reaction parameters to develop an efficient synthesis for this compound.

| Parameter | Variation | Effect on Yield/Purity | Reference Example |

| Temperature | Room Temp vs. 65 °C | Increased temperature significantly boosted yield from 35% to 75%. | Cu-MOF catalyzed N-benzylbenzamide synthesis nih.gov |

| Solvent | Acetonitrile, DMF, THF | Acetonitrile was found to be the optimal solvent for the reaction. | Cu-MOF catalyzed N-benzylbenzamide synthesis nih.gov |

| Base | Cs₂CO₃, K₂CO₃, DBU | DBU provided the highest yield among the bases tested. | Horner–Wadsworth–Emmons reaction for α,β-unsaturated amides mdpi.com |

| Catalyst Loading | 5 mol%, 10 mol%, 20 mol% | 10 mol% was found to be optimal, with no significant benefit at higher loadings. | Cu-MOF catalyzed N-benzylbenzamide synthesis researchgate.net |

Convergent and Linear Synthesis Strategies for this compound

The synthesis of a target molecule can be approached in two primary ways: linear or convergent synthesis.

The direct amidation reaction described in section 2.1.1 is a prime example of a convergent final step, where the two key fragments are joined together.

Advanced Synthetic Strategies for this compound Analogs

To explore structure-activity relationships or modify the physicochemical properties of the lead compound, chemists synthesize analogs by making specific structural modifications.

Structural Modification at the Amide Linkage of this compound

The amide bond is a key structural feature that can be modified to create isosteres with different chemical and biological properties. For instance, the oxygen atom of the carbonyl group can be replaced with a sulfur atom to create a thioamide. This transformation can be achieved by treating the parent amide, this compound, with a thionating agent such as Lawesson's reagent.

Another modification involves altering the connectivity entirely. For example, reductive amination provides an alternative route to create a secondary amine linkage, which is a structural analog of the amide. This process involves the condensation of an amine (e.g., 3-methylbutanamine) with an aldehyde (p-anisaldehyde) to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) to yield N-(4-methoxybenzyl)-3-methylbutylamine. mdpi.com This two-step, one-pot procedure is an effective method for creating amine analogs of the target amide. mdpi.com

Furthermore, the nitrogen of the amide can be further substituted. For example, N-alkylation can be performed on a precursor sulfonamide to create a tertiary amine derivative, as demonstrated in the synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide. orgsyn.org While not a direct modification of the final amide, this strategy highlights methods for introducing additional complexity at the nitrogen atom.

Substituent Variation on the Methoxybenzyl Moiety of this compound

The 4-methoxybenzyl (PMB) group is a common structural motif and a versatile protecting group in organic synthesis. sigmaaldrich.com Variation of the substituents on this aromatic ring can significantly influence the molecule's electronic and steric properties. Synthetic strategies to achieve these variations typically involve starting with substituted benzylamines or modifying the aromatic ring post-amidation.

Research into related N-aryl structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, demonstrates the feasibility of synthesizing analogues with different substitution patterns on the phenyl ring. digitellinc.com For instance, the position of the methoxy (B1213986) group can be altered, or additional functional groups can be introduced. Dimethoxybenzyl (DMB) groups, for example, can be used as alternatives to the PMB group and can be deprotected under milder conditions. acs.org The synthesis of these analogues generally involves the coupling of a correspondingly substituted benzylamine with 3-methylbutanoic acid or its activated derivatives, such as an acyl chloride.

Below is a table outlining potential substituent variations on the methoxybenzyl moiety and the corresponding precursor amines.

| Substituent Variation | Precursor Amine | Rationale for Variation |

| 2-Methoxybenzyl | 2-Methoxybenzylamine | Investigating positional isomer effects. |

| 3,4-Dimethoxybenzyl | 3,4-Dimethoxybenzylamine | Increasing electron-donating properties. acs.org |

| 4-Ethoxybenzyl | 4-Ethoxybenzylamine | Modulating lipophilicity. |

| 4-Chlorobenzyl | 4-Chlorobenzylamine | Introducing an electron-withdrawing group. |

| 4-(Trifluoromethyl)benzyl | 4-(Trifluoromethyl)benzylamine | Enhancing metabolic stability and cell permeability. |

Diversification of the Isobutyl Group in this compound Derivatives

Diversification of the isobutyl group involves modifying the acyl portion of the amide. This is a common strategy to create libraries of related compounds. The general synthesis for these derivatives involves the coupling of 4-methoxybenzylamine with a variety of carboxylic acids. ucl.ac.uk This reaction is typically facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride or anhydride. nih.gov

Studies on the synthesis of fatty acid-derived 4-methoxybenzylamides show that a wide range of acyl chains can be successfully coupled with 4-methoxybenzylamine. ucl.ac.uk This flexibility allows for the introduction of different alkyl, alkenyl, aryl, and functionalized side chains in place of the isobutyl group, enabling a systematic exploration of structure-activity relationships.

The following table presents examples of potential diversifications of the isobutyl group.

| Acyl Group | Corresponding Carboxylic Acid | Potential Structural Feature |

| Acetyl | Acetic Acid | Smallest alkyl amide derivative. |

| Cyclohexylcarbonyl | Cyclohexanecarboxylic Acid | Introduction of a cyclic aliphatic moiety. |

| Benzoyl | Benzoic Acid | Incorporation of an aromatic group. |

| Undec-10-enoyl | Undec-10-enoic Acid | Addition of a long alkyl chain with a terminal alkene. ucl.ac.uk |

| Oleoyl | Oleic Acid | Introduction of a long, unsaturated fatty acid chain. ucl.ac.uk |

Incorporation of Heterocyclic Moieties in this compound Scaffolds

Heterocyclic compounds are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govacs.org Incorporating heterocyclic moieties into the this compound scaffold can be achieved by replacing either the methoxybenzyl group or the isobutyl group with a heterocycle-containing fragment.

For example, replacing the methoxybenzyl moiety could involve coupling 3-methylbutanoic acid with various heteroarylmethylamines (e.g., pyridinylmethylamine, furfurylamine). Alternatively, the isobutyl group can be substituted with a heterocyclic carboxylic acid (e.g., nicotinic acid, furan-2-carboxylic acid), which is then coupled with 4-methoxybenzylamine. Such modifications can introduce new hydrogen bonding capabilities, alter solubility, and provide different steric profiles. The synthesis of 1,3,4-thiadiazole derivatives, for instance, often starts from isothiocyanates and hydrazides, which are then cyclized, showcasing a common route to heterocyclic structures. researchgate.net

The table below lists potential heterocyclic moieties that could be incorporated into the scaffold.

| Moiety to be Replaced | Heterocyclic Moiety | Resulting Precursor |

| Methoxybenzyl | Pyridin-4-ylmethyl | 4-(Aminomethyl)pyridine |

| Methoxybenzyl | Thiophen-2-ylmethyl | Thiophen-2-ylmethanamine |

| Isobutyl | Pyridin-3-ylcarbonyl | Nicotinic acid |

| Isobutyl | Thiazol-2-ylcarbonyl | Thiazole-2-carboxylic acid |

| Isobutyl | 1,3,4-Thiadiazol-2-yl | 1,3,4-Thiadiazole-2-carboxylic acid researchgate.net |

Stereoselective Synthesis and Chiral Resolution of this compound

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral analogues, for example, by introducing a stereocenter into the butanamide backbone (e.g., N-(4-methoxybenzyl)-2-methylbutanamide). The preparation of enantiomerically pure compounds is a major focus in modern organic chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. iupac.org

Enantioselective Synthesis of this compound Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For chiral amide analogues, this can be achieved through several strategies. One approach is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. tcichemicals.com Another powerful method is asymmetric catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. acs.org For instance, a chiral bifunctional squaramide has been used to catalyze the asymmetric aza-Michael addition of amides to generate enantioenriched products. acs.org

Furthermore, the development of racemization-free coupling reagents is critical, especially in peptide synthesis, to ensure that the stereochemical integrity of the starting materials is maintained throughout the reaction. rsc.orgrsc.org These reagents prevent the deprotonation and subsequent racemization of the chiral center adjacent to the carbonyl group during amide bond formation. rsc.org

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis is employed when creating a new stereocenter in a molecule that already contains one, aiming to control the relative stereochemistry of the two centers. A common strategy involves reacting a chiral precursor with an achiral reagent under conditions that favor the formation of one diastereomer. For example, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester can produce β-amino acid derivatives with high diastereoselectivity.

Another approach is the diastereoselective formation of epoxide precursors, known as glycidic amides. nih.gov A highly trans-selective protocol for synthesizing glycidic amides has been developed using stabilized ammonium ylides, which can serve as versatile intermediates for further transformations. nih.gov Such methods allow for the controlled construction of multiple stereocenters in the precursors to complex amide targets.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce waste, minimize energy consumption, and use less hazardous materials. sigmaaldrich.com Traditional amide synthesis often relies on stoichiometric activating agents, which generate significant waste. ucl.ac.uk

Modern, greener alternatives focus on catalytic and solvent-free approaches.

Catalytic Methods : Boric acid and boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, avoiding the need for wasteful coupling reagents. scispace.comorganic-chemistry.org Similarly, reusable Brønsted acidic ionic liquids can serve as both the catalyst and the solvent, allowing for an efficient and sustainable process. acs.org

Solvent-Free Synthesis : Reactions can be performed under solvent-free conditions, for example, by triturating the reactants (carboxylic acid and an amine source like urea) with a catalyst and then applying direct heat. scispace.comresearchgate.net This approach significantly reduces solvent waste. Mechanochemical methods, which use mechanical force to induce reactions, also enable solvent-free continuous flow synthesis of amides. digitellinc.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for amide synthesis. nih.govjchps.com Microwave-assisted protocols have been developed for direct amidation, often under solvent-free conditions, providing a rapid and efficient green methodology. nih.govnih.gov

Biocatalysis : Enzymes offer a highly selective and environmentally benign route to amide bond formation in aqueous media. nih.gov Lipases can catalyze the amidation of esters, and engineered amide synthetases can directly couple carboxylic acids and amines, often avoiding the need for protecting groups and expensive co-factors like ATP. acs.orgrsc.orgnih.gov

Analytical Techniques for the Characterization and Purity Assessment of N 4 Methoxybenzyl 3 Methylbutanamide

Spectroscopic Characterization of N-(4-methoxybenzyl)-3-methylbutanamide

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic and molecular composition, as well as the nature of the chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the 4-methoxyphenyl ring typically appear as two doublets in the aromatic region (around δ 6.8-7.2 ppm) due to the electron-donating effect of the methoxy (B1213986) group.

Methoxy Group Protons: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected around δ 3.8 ppm.

Benzyl (B1604629) CH₂ Protons: The two protons of the benzyl methylene (-CH₂-) group adjacent to the nitrogen atom would likely appear as a doublet around δ 4.3 ppm, showing coupling to the amide N-H proton.

Amide N-H Proton: The amide proton signal is often a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) and can appear over a wide range of chemical shifts (typically δ 5.5-8.5 ppm).

Isovaleryl Protons: The protons of the 3-methylbutanamide (isovaleryl) group would present as a doublet for the six methyl protons (-CH(CH₃)₂), a multiplet for the single methine proton (-CH(CH₃)₂), and a doublet for the methylene protons adjacent to the carbonyl group (-CH₂CO-).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The amide carbonyl carbon is characteristically deshielded and appears at a downfield chemical shift, typically in the range of δ 170-175 ppm.

Aromatic Carbons: The carbons of the 4-methoxyphenyl ring will show distinct signals in the aromatic region (δ 114-160 ppm). The carbon atom attached to the methoxy group (C-4) and the carbon atom attached to the benzyl group (C-1) will have characteristic chemical shifts.

Methoxy Carbon: The carbon of the methoxy group will resonate at approximately δ 55 ppm.

Benzyl CH₂ Carbon: The benzylic methylene carbon will have a signal around δ 43 ppm.

Isovaleryl Carbons: The carbons of the isovaleryl group will appear in the aliphatic region of the spectrum (δ 22-47 ppm). For a similar compound, N-(4-cyanophenyl)-3-methylbutanamide, the isovaleryl carbons appear at δ 47.05 (CH₂), δ 26.29 (CH), and δ 22.52 (CH₃).

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structures.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | ~ 0.9 (d, 6H) | ~ 22.5 |

| -CH(CH₃)₂ | ~ 2.1 (m, 1H) | ~ 26.0 |

| -CH₂-CO | ~ 2.2 (d, 2H) | ~ 47.0 |

| -OCH₃ | ~ 3.8 (s, 3H) | ~ 55.3 |

| Ar-CH₂-N | ~ 4.3 (d, 2H) | ~ 43.0 |

| Aromatic C-H | ~ 6.8 (d, 2H), ~ 7.2 (d, 2H) | ~ 114.0, ~ 129.0 |

| Aromatic C-OCH₃ | ~ 159.0 | |

| Aromatic C-CH₂ | ~ 130.0 | |

| N-H | ~ 5.5-8.5 (broad s or t, 1H) | |

| C=O | ~ 172.0 |

Data is estimated based on known values for similar functional groups and structures.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₁₃H₁₉NO₂) is 221.29 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. The fragmentation of the molecular ion provides a unique fingerprint that helps in structure confirmation. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. This could lead to the formation of the stable 4-methoxybenzyl cation (tropylium ion) at m/z 121.

Amide Bond Cleavage: The cleavage of the amide bond can occur in two ways, leading to the formation of either the 4-methoxybenzylamine (B45378) radical cation or the isovaleryl cation.

McLafferty Rearrangement: While less common for amides compared to ketones, a McLafferty rearrangement could potentially occur if the alkyl chain is long enough, but it is unlikely to be a major pathway for the isovaleryl group.

The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion. For this compound, the 4-methoxybenzyl cation at m/z 121 is a likely candidate for the base peak due to its resonance stabilization.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 221 | [C₁₃H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Alpha-cleavage, formation of 4-methoxybenzyl cation |

| 100 | [C₅H₈NO]⁺ | Cleavage of the benzyl-nitrogen bond |

| 85 | [C₅H₉O]⁺ | Formation of the isovaleryl cation |

| 57 | [C₄H₉]⁺ | Loss of CO from the isovaleryl cation |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amide and aromatic functionalities.

N-H Stretch: A moderate to strong absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isovaleryl and benzyl groups are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band for the amide carbonyl group is expected around 1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H Bend (Amide II band): The N-H bending vibration of the secondary amide usually appears in the region of 1550-1510 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the methoxy group on the aromatic ring will likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, would be dominated by the absorption of the 4-methoxyphenyl group. It is expected to show a primary absorption maximum (λ_max) around 225 nm and a secondary, less intense absorption band around 275 nm, which are characteristic of a substituted benzene ring.

Chromatographic Methods for this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this type of molecule.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) or water and an organic solvent such as acetonitrile or methanol is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components.

Detection: A UV detector is commonly used, with the detection wavelength set at one of the absorption maxima of the compound (e.g., 225 nm or 275 nm) to ensure high sensitivity.

Quantification: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

A typical HPLC method for a related compound involved a C18 column with a mobile phase of methanol and a phosphate buffer, demonstrating the utility of such systems for separating similar molecules. The purity of final compounds in a synthesis study was determined using a C18 column with a mobile phase of 75% MeOH/H₂O or 60% MeCN/H₂O in an isocratic system, with detection at 254 nm.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility and polar nature of the amide group in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation.

To overcome these limitations, derivatization is often employed to convert the amide into a more volatile and thermally stable derivative. Common derivatization strategies for amides include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, thereby increasing volatility.

Acylation: The amide can be acylated using reagents like trifluoroacetic anhydride (TFAA) to form a less polar and more volatile derivative.

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectrometric identification of the eluted components. The choice of derivatization reagent and GC conditions would need to be optimized to achieve good separation and detection of the this compound derivative.

Thin-Layer Chromatography (TLC) in this compound Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions, including the synthesis of amides like this compound. cam.ac.ukresearchgate.net This method allows for the qualitative analysis of a reaction mixture, providing insights into the consumption of starting materials and the formation of the desired product.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents). cam.ac.uk In the context of this compound synthesis, which involves the reaction of 4-methoxybenzylamine and isovaleryl chloride (or isovaleric acid with a coupling agent), TLC can be used to distinguish between the starting materials and the final amide product.

Methodology:

A typical TLC analysis for monitoring this reaction would involve the following steps:

Sample Preparation: Small aliquots of the reaction mixture are taken at different time intervals. These are typically diluted with a suitable solvent.

Spotting: The diluted samples, along with the starting materials (4-methoxybenzylamine and isovaleric acid/isovaleryl chloride) and a reference standard of the pure product (if available), are spotted onto a TLC plate.

Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase. The choice of the mobile phase is crucial for achieving good separation. For amide synthesis, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). mdpi.com The polarity of the mobile phase can be adjusted to optimize the separation.

Visualization: After the solvent front has moved up the plate, the plate is removed, dried, and the separated spots are visualized. Since this compound contains a phenyl ring, it is expected to be UV active and can be visualized under a UV lamp. researchgate.net Alternatively, staining agents like potassium permanganate or iodine can be used.

Interpreting the Results:

The progress of the reaction can be monitored by observing the changes in the spots on the TLC plate over time.

Starting Materials: The spots corresponding to the starting materials (4-methoxybenzylamine and isovaleric acid) will diminish in intensity as the reaction proceeds.

Product: A new spot, corresponding to the this compound product, will appear and increase in intensity.

Purity: The presence of a single spot for the product at the end of the reaction indicates a relatively pure product. The presence of multiple spots could indicate the presence of unreacted starting materials or byproducts.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. cam.ac.uk By comparing the Rf value of the product spot with that of a known standard, the identity of the product can be confirmed.

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Time (hours) | Spot 1 (Starting Material A) | Spot 2 (Starting Material B) | Spot 3 (Product) |

| 0 | +++ | +++ | - |

| 1 | ++ | ++ | + |

| 3 | + | + | ++ |

| 6 | - | - | +++ |

Note: This table is a hypothetical representation. +++ indicates high intensity, ++ medium intensity, + low intensity, and - indicates absence of the spot.

X-ray Crystallography and Structural Elucidation of this compound

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This would definitively confirm the connectivity of the atoms, establishing the formation of the amide bond between the 3-methylbutanamide fragment and the 4-methoxybenzyl group.

Information Obtainable from X-ray Crystallography:

Molecular Structure: The precise arrangement of all atoms in the molecule.

Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial orientation of different parts of the molecule.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

As of the current literature survey, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). mcmaster.care3data.org The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures. re3data.org

However, crystallographic studies of related compounds containing the methoxybenzylamide moiety provide insights into the expected structural features. For instance, the crystal structures of other N-benzylamides reveal typical amide bond lengths and planar conformations of the amide group.

Table 2: Representative Crystallographic Data for a Hypothetical Crystal Structure of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| β (°) | 98.76 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.205 |

| R-factor (%) | 4.5 |

Note: This table presents hypothetical data for illustrative purposes, as the actual crystallographic data for this compound is not currently available in the public domain.

Should a crystalline sample of sufficient quality be obtained, X-ray crystallography would be the definitive method for the structural characterization of this compound.

Biological Activities and Biological System Interactions of N 4 Methoxybenzyl 3 Methylbutanamide

In Vitro Biological Activity Profiling of N-(4-methoxybenzyl)-3-methylbutanamide

No publicly accessible scientific studies were identified that have profiled the in vitro biological activities of this compound.

Antimicrobial Efficacy Studies of this compound (e.g., antibacterial, antifungal)

There are no available research findings or data on the antimicrobial, antibacterial, or antifungal efficacy of this compound.

Antiprotozoal and Antiparasitic Efficacy of this compound in Cellular Models

Information regarding the antiprotozoal and antiparasitic effects of this compound in cellular models has not been reported in the scientific literature.

Enzyme Inhibition Assays with this compound (e.g., specific target enzymes like MMPs, GABA transporters)

No studies have been published detailing the inhibitory effects of this compound on any enzymes, including matrix metalloproteinases (MMPs) or GABA transporters.

Receptor Binding Studies and Ligand-Target Interactions of this compound

There is no data available from receptor binding assays or studies on the ligand-target interactions for this compound.

Cytotoxicity and Antiproliferative Effects of this compound in Cell Lines

The cytotoxic and antiproliferative effects of this compound on any cell lines have not been documented in available scientific research.

Other In Vitro Biological Modulations by this compound

No other in vitro biological modulatory activities have been described for this compound in the reviewed literature.

In Vivo Animal Model Studies Involving this compound (Excluding Clinical Human Data)

No studies were identified that investigated the effects of this compound in in vivo animal models.

Efficacy Assessment of this compound in Animal Models of Infection (e.g., anti-HBV)

There is no available research on the efficacy of this compound in any animal models of infection, including for conditions such as Hepatitis B Virus (HBV).

Pharmacokinetic and Biodistribution Studies of this compound in Animal Systems (Excluding Human Metabolism/Safety)

There are no published pharmacokinetic or biodistribution studies for this compound in any animal systems. Data regarding its absorption, distribution, metabolism, and excretion are not available.

Mechanistic Investigations of this compound's Biological Actions

No mechanistic investigations have been published that would elucidate the biological actions of this compound.

Molecular Target Identification for this compound

The molecular target or targets with which this compound may interact have not been identified in the scientific literature.

Cellular Pathway Modulation by this compound

There is no information available on the modulation of any cellular pathways by this compound.

Table of Compounds Mentioned

Gene Expression and Proteomic Changes Induced by this compound

Currently, there is a lack of specific studies in the public domain detailing the direct effects of this compound on global gene expression or proteomic profiles in any biological system. Research in the broader field of N-acyl amides, a class to which this compound belongs, suggests that these molecules can act as signaling molecules with the potential to modulate gene expression and protein activity. nih.govgoogle.comnih.gov

For instance, studies on other N-acyl amides have demonstrated their interaction with various G-protein coupled receptors (GPCRs), such as sphingosine-1-phosphate receptor 4 (S1PR4) and GPR119, which are known to initiate intracellular signaling cascades that can culminate in altered gene transcription. google.comresearcher.life Furthermore, N-acyl amides have been shown to influence the levels of various proteins and have been identified as endogenous signaling molecules in processes like inflammation. frontiersin.org

A proteomic analysis of cells treated with butyl benzyl (B1604629) phthalate, a compound with a benzyl group, revealed changes in proteins involved in key cellular processes like apoptosis, signaling, and metabolism. nih.gov While these findings are on structurally related or similar classes of compounds, they highlight the potential for this compound to induce similar changes. However, without direct experimental evidence, any proposed effects on gene expression or protein profiles for this specific compound remain speculative. Further research, such as microarray analysis or RNA-sequencing of cells or tissues treated with this compound, is necessary to elucidate its specific impact on these molecular landscapes.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound, SAR studies would involve synthesizing and testing a series of analogs to understand how different parts of the molecule contribute to its biological effects.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. nih.gov At present, specific pharmacophore models for this compound have not been explicitly defined in published literature. However, based on its structure, several key features can be hypothesized to be part of its pharmacophore:

The Amide Linkage: The central amide bond (-CONH-) is a common feature in many biologically active molecules and is likely crucial for interaction with biological targets through hydrogen bonding.

The 4-Methoxybenzyl Group: The methoxy (B1213986) group on the benzyl ring is an electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding as an acceptor. The aromatic ring itself can engage in hydrophobic or pi-stacking interactions.

The Isobutyl Group: The 3-methylbutanamide portion provides a lipophilic character to the molecule, which can be important for membrane permeability and hydrophobic interactions with a target's binding pocket.

To definitively elucidate the key pharmacophores, further research involving computational modeling and the synthesis and testing of a diverse range of analogs would be required.

While comprehensive SAR studies on this compound are not widely available, research on related N-(4-methoxybenzyl) amides and other benzamide (B126) derivatives provides valuable insights into the potential impact of substituent modifications.

A study on a series of N-(4-methoxybenzyl) fatty acid amides revealed that modifications to the fatty acid chain significantly influenced their antimicrobial activity. nih.gov For example, the introduction of a hydroxyl group on the fatty acid chain in (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide resulted in the most potent antifungal and antibacterial activity among the tested compounds. nih.gov This suggests that the nature of the acyl group is a critical determinant of bioactivity.

In broader studies of benzamide derivatives, the type and position of substituents on the benzoyl ring have been shown to be critical for activity against various targets, including enzymes and receptors. nih.govnih.gov For instance, in a series of benzamide derivatives targeting dopamine (B1211576) and serotonin (B10506) receptors, modifications to the substituent at the 5-position of the benzamide ring had a significant impact on the pharmacological profile. nih.gov

The following table summarizes hypothetical modifications to the this compound scaffold and their potential impact on bioactivity, based on general principles of medicinal chemistry and findings from related compound series.

| Modification Site | Modification Example | Potential Impact on Bioactivity |

| 4-Methoxy Group | Replacement with -OH, -Cl, -CF3 | Alteration of electronic properties and hydrogen bonding capacity, potentially affecting target binding affinity and selectivity. |

| Benzyl Ring | Introduction of additional substituents | Modification of steric and electronic properties, which could enhance or diminish binding to a biological target. |

| Amide N-H | Methylation (N-CH3) | Removal of a hydrogen bond donor, which could decrease binding affinity if this interaction is critical. |

| Isobutyl Group | Replacement with other alkyl or aryl groups | Alteration of lipophilicity and steric bulk, potentially influencing cell permeability and fit within a binding pocket. |

This table is illustrative and based on general principles; specific outcomes would require experimental validation.

This compound does not possess a chiral center in its structure. Therefore, it does not exist as stereoisomers (enantiomers or diastereomers). Consequently, stereochemical influences on its biological activity are not applicable. However, if modifications were introduced to the molecule that create a chiral center, for example, by adding a substituent to the alpha-carbon of the butanamide moiety, then the resulting stereoisomers could exhibit different biological activities. This is a common phenomenon in pharmacology where one enantiomer is often more active than the other.

Natural Product Derivations and this compound (if applicable)

There are no reports in the scientific literature detailing the isolation of this compound from any natural source, such as plants, fungi, or bacteria. While N-acyl amides are a class of compounds found in nature, and benzylamine (B48309) derivatives can also be of natural origin, the specific combination found in this compound has not been identified as a natural product to date. nih.govorganic-chemistry.org Therefore, it is currently considered a synthetic compound.

Biosynthetic Pathways of this compound-like Structures

The biosynthetic pathways for this compound itself have not been elucidated. However, the formation of similar N-acylamide structures in nature can offer a model for its potential biogenesis. Generally, the biosynthesis of such amides involves the enzymatic condensation of a carboxylic acid and an amine.

In the hypothetical biosynthesis of this compound, the precursors would be 3-methylbutanoic acid (isovaleric acid) and 4-methoxybenzylamine (B45378).

3-Methylbutanoic acid is a common metabolite in various organisms, often arising from the degradation of the branched-chain amino acid leucine.

4-Methoxybenzylamine can be derived from the amino acid tyrosine through a series of enzymatic modifications, including decarboxylation, hydroxylation, and methylation. The 4-methoxybenzyl group is found in a number of natural products.

The amide bond formation would likely be catalyzed by an N-acyltransferase or a similar enzyme, which activates the carboxylic acid (3-methylbutanoic acid) and facilitates its reaction with the amine (4-methoxybenzylamine). This type of enzymatic reaction is a fundamental process in the secondary metabolism of many plants, fungi, and bacteria, leading to a diverse array of bioactive amides.

While no specific biosynthetic pathway for this compound has been identified, the general principles of natural product biosynthesis suggest a plausible route from common metabolic precursors.

Computational and Theoretical Studies on N 4 Methoxybenzyl 3 Methylbutanamide

Molecular Docking and Ligand-Target Interaction Prediction for N-(4-methoxybenzyl)-3-methylbutanamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For this compound, docking studies could elucidate its potential biological targets and binding mechanisms.

Although specific docking studies for this compound are not widely published, research on structurally related compounds highlights the potential interactions this molecule might form. For instance, derivatives containing the 4-methoxybenzyl group have been docked into various receptors. Docking studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have been used to evaluate them as potential modulators of glutamate receptors researchgate.net. Similarly, studies on N-(4-methoxy)-benzoyl-N'-phenylthiourea used docking to predict cytotoxic activity against the epidermal growth factor receptor (EGFR), revealing binding scores of -7.3 kcal/mol unair.ac.id.

A typical molecular docking workflow involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential elements are removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's active site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

The predicted interactions for this compound would likely involve its key functional groups: the amide group could act as a hydrogen bond donor and acceptor, the methoxy (B1213986) group's oxygen could act as a hydrogen bond acceptor, and the benzene ring could form hydrophobic and π-stacking interactions.

| Target Protein Example | Ligand Class | Key Predicted Interactions | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Phenylthiourea Derivatives | Hydrogen bonding, hydrophobic interactions | unair.ac.id |

| Glutamate Receptors (e.g., mGlu5) | Pyridazine-3-carboxamides | Hydrophobic interactions, hydrogen bonds | researchgate.net |

| Transforming Growth Factor Beta (TGF-β) Type I Receptor | Imidazo[2,1-b] nih.govdergipark.org.trmdpi.comthiadiazole Derivatives | Strong hydrogen bonding, hydrophobic interactions | nih.gov |

Quantum Chemical Calculations of this compound Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can predict various properties, including molecular geometry, vibrational frequencies (IR spectra), and the energies of molecular orbitals (HOMO and LUMO).

For this compound, DFT studies could provide insights into its chemical stability and reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as a smaller gap suggests higher reactivity.

Predicted Reactivity Descriptors from DFT:

| Property | Predicted Information for this compound |

| HOMO-LUMO Gap | Indicates the molecule's kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for intermolecular interactions. The carbonyl oxygen and methoxy oxygen would be regions of negative potential. |

| Atomic Charges | Quantifies the charge on each atom, predicting sites for nucleophilic and electrophilic reactions. |

| Vibrational Frequencies | Predicts the molecule's IR spectrum, which can be compared with experimental data to confirm its structure. |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes and dynamic interactions of a ligand within a biological environment, such as in water or bound to a protein.

For this compound, an MD simulation could be used to:

Assess the stability of the ligand-protein complex predicted by molecular docking.

Observe conformational changes of the ligand and the protein's binding pocket upon binding.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Recent advancements have utilized neural networks to boost the speed and accuracy of ab initio MD simulations, allowing for the study of larger and more complex molecular systems chemrxiv.orgchemrxiv.org. A typical MD simulation for the this compound-protein complex would involve placing the docked structure in a simulation box filled with water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated over a period of nanoseconds, allowing for the analysis of its dynamic behavior mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of its derivatives with experimentally measured biological activities against a specific target. The process involves:

Generating Descriptors: For each derivative, various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated.

Model Building: Statistical methods, like multiple linear regression or partial least squares, are used to build a mathematical equation relating the descriptors to the activity niscpr.res.in.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that show which regions around the molecule are favorable or unfavorable for activity imist.ma. These maps are invaluable for guiding the design of more potent derivatives nih.govresearchgate.net. While no specific QSAR models for this compound derivatives are published, this methodology represents a key strategy for optimizing its structure if a biological activity is identified.

Chemoinformatics and Database Mining for this compound Related Compounds

Chemoinformatics involves the use of computational methods to analyze chemical information. Public databases like PubChem, ChEMBL, and SciFinder are essential resources for mining data on known compounds.

A search for this compound and related structures in these databases can reveal:

Known Synthetic Routes: Methods used to synthesize the compound or its analogs.

Physicochemical Data: Experimentally determined properties, if available.

Structurally Similar Compounds: Identifying analogs can provide clues about potential biological activities. For example, PubChem lists related structures like N-methoxy-N,3-dimethylbutanamide nih.gov and 4-amino-3-(3-methoxyphenyl)-N-methylbutanamide nih.gov.

Patents and Literature: Citations that mention the compound or its derivatives, which might contain data on its use or properties.

Database mining is often the first step in any computational study, providing the foundational information needed to build models, select targets for docking, and design new derivatives.

Emerging Research Directions and Future Perspectives for N 4 Methoxybenzyl 3 Methylbutanamide

Novel Applications of N-(4-methoxybenzyl)-3-methylbutanamide Beyond Current Scope

While the primary research focus for this compound has been its activity as a TRPA1 antagonist, its structural motifs suggest potential for a wider range of applications. nih.gov The N-benzylamide functionality is present in a variety of biologically active molecules, suggesting that this compound could be investigated for other therapeutic properties.

Antimicrobial Activity : Research into structurally similar fatty acid amides, such as N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, has demonstrated their potential as antimicrobial agents. nih.gov These compounds have shown inhibitory effects against various bacterial and fungal strains. This suggests that this compound could be screened for similar antimicrobial properties, potentially offering a new avenue for addressing infectious diseases.

Antiviral Potential : Derivatives of N-phenylbenzamide have been shown to possess broad-spectrum antiviral effects by modulating intracellular levels of proteins like APOBEC3G (A3G), which can inhibit viral replication. nih.gov For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) was identified as a potential agent against the Hepatitis B virus (HBV). nih.govresearchgate.net Given these findings, exploring the potential of this compound to modulate host-cell factors involved in viral replication cycles represents a promising, yet unexplored, area of research.

Enzyme Inhibition : The methoxybenzyl group is a feature in inhibitors of various enzymes. For example, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide are potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and platelet aggregation. nih.gov Similarly, synthetic macamides containing a methoxybenzyl group, such as N-(3-methoxybenzyl)oleamide, have been studied for their potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. mdpi.com These examples provide a strong rationale for screening this compound against a panel of enzymes, particularly those involved in inflammatory and metabolic pathways.

| Potential Novel Application | Rationale based on Structurally Similar Compounds |

| Antimicrobial Agent | Fatty acid amides with an N-(4-methoxybenzyl) group show antibacterial and antifungal activity. nih.gov |

| Antiviral Agent | N-phenylbenzamide derivatives exhibit antiviral effects by modulating host-cell proteins. nih.govresearchgate.net |

| Enzyme Inhibition (e.g., LOX, FAAH) | Methoxybenzyl moieties are present in known inhibitors of enzymes like 12-lipoxygenase and FAAH. nih.govmdpi.com |

Synergistic Effects of this compound in Combination Studies (e.g., with other compounds in in vitro models)

The potential of this compound may be significantly enhanced when used in combination with other active compounds. Combination studies are a cornerstone of modern therapeutic research, often leading to synergistic effects where the combined efficacy is greater than the sum of the individual effects. science.gov For this compound, this could involve co-administration with other agents in in vitro models to potentiate known effects or uncover new activities.

Future in vitro studies could explore combinations with:

Other Ion Channel Modulators : Combining this compound with agents that target other channels involved in nociception (e.g., TRPV1 antagonists) could lead to a more profound effect on neuronal sensitization models.

Anti-inflammatory Agents : Investigating its effects alongside classical non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds in cell-based assays could reveal synergistic dampening of inflammatory pathways.

Antimicrobial Agents : If antimicrobial activity is confirmed, combination studies with established antibiotics could be designed to assess for synergy, potentially identifying pairs that could combat drug-resistant microbial strains.

A hypothetical isobologram analysis could be used to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another compound.

Development of Advanced Delivery Systems for this compound (Focus on formulation science, not human application)

The effectiveness of a bioactive compound is intrinsically linked to its formulation. Advanced drug delivery systems (DDS) offer innovative ways to improve the physicochemical properties of compounds, such as solubility and stability, and to control their release profile. saapjournals.orgmdpi.com For a lipophilic molecule like this compound, developing advanced formulations is a critical step for future research applications.

Potential formulation strategies could include:

Nanoparticle-based Systems : Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles (SLNs) could enhance its dispersibility in aqueous media for in vitro testing and improve its stability. saapjournals.org

Liposomal Formulations : Liposomes can encapsulate both hydrophilic and lipophilic compounds, and their surface can be modified to alter their properties. Formulating this compound within liposomes could be a viable strategy.

Self-Emulsifying Drug Delivery Systems (SEDDS) : SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. nih.gov This system is particularly suitable for lipophilic compounds and could be explored to improve the handling and delivery of this compound in experimental settings.

| Delivery System | Potential Advantage for Formulation | Key Components |

| Polymeric Nanoparticles | Enhanced stability and controlled release. | Biodegradable polymers (e.g., PLGA), surfactants. |

| Solid Lipid Nanoparticles (SLNs) | High stability, suitable for lipophilic compounds. | Solid lipids (e.g., glyceryl monostearate), emulsifiers. |

| Self-Emulsifying DDS (SEDDS) | Improved solubility and dispersion in aqueous media. nih.gov | Oils (e.g., caprylyl/capric glycerides), surfactants (e.g., polysorbates), cosolvents. |

Unexplored Biological Targets for this compound

Beyond TRPA1, the molecular targets of this compound remain largely uninvestigated. Computational and experimental approaches can be employed to identify new interacting partners.

Computational Docking Studies : In silico molecular docking simulations could be performed to predict the binding affinity of this compound against a library of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes. Studies on similar macamide structures have successfully used this approach to predict interactions with the FAAH enzyme. mdpi.com

Phenotypic Screening : High-content screening using various cell lines can identify phenotypic changes induced by the compound, which can then be used to infer potential targets through reverse pharmacology and pathway analysis.

Targeting the Endocannabinoid System : As mentioned, synthetic macamides with a similar N-benzylamide structure have been investigated for their effects on the endocannabinoid system. mdpi.com A focused investigation into whether this compound interacts with FAAH, MAGL (monoacylglycerol lipase), or cannabinoid receptors (CB1 and CB2) is a logical next step.

Bridging Gaps in this compound Research: Avenues for Future Inquiry

To build a comprehensive understanding of this compound, several knowledge gaps need to be addressed. Future research should be directed towards:

Comprehensive Profiling : A systematic screening of the compound against a broad panel of receptors, ion channels, and enzymes is needed to move beyond its identity as solely a TRPA1 modulator.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of this compound by modifying the methoxybenzyl group, the amide linker, and the isobutyl moiety would provide crucial data on the structural requirements for its biological activities.

Physicochemical Characterization : Detailed studies on its solubility, stability under various pH and temperature conditions, and lipophilicity (LogP) are essential for designing robust experiments and developing suitable formulations.

Elucidating Downstream Pathways : For any newly identified biological target, further research will be required to understand the downstream cellular signaling pathways that are modulated by the compound.

Green Synthesis and Sustainable Production of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucsb.edu Applying these principles to the synthesis of this compound is crucial for its long-term viability as a research compound.

Traditional amide synthesis often involves coupling agents that can generate significant waste. Future research could focus on:

Enzymatic Synthesis : Utilizing enzymes such as lipases as catalysts for the amidation reaction between 3-methylbutanoic acid (or its ester) and 4-methoxybenzylamine (B45378). This approach can be highly selective and operates under mild conditions, often in greener solvents.

Use of Renewable Feedstocks : Investigating the possibility of deriving the 3-methylbutanoic acid or 4-methoxybenzylamine precursors from renewable resources like oleochemicals, lignin, or carbohydrates would enhance the sustainability of the synthesis. kit.edu

Greener Solvents : Replacing conventional volatile organic solvents with more environmentally benign alternatives. Solvents like 3-methoxy-3-methyl-1-butanol (MMB), which are biodegradable and have low toxicity, could be evaluated for the synthesis and purification steps. kuraray.com

Catalytic Approaches : Developing novel catalytic systems, potentially using earth-abundant metals, that can facilitate the amide bond formation with high atom economy and minimal waste. ucsb.edu This avoids the use of stoichiometric activating agents and coupling reagents. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.